molecular formula C10H12N2O4S B030596 6-Hydroxybentazone CAS No. 60374-42-7

6-Hydroxybentazone

Cat. No. B030596
CAS RN: 60374-42-7
M. Wt: 256.28 g/mol
InChI Key: PVKWIOBXPPFARA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Hydroxybentazone, such as azo dyes derived from 6-aminobenzothiazole, involves complex reactions including diazenyl formation and tautomerism between azo and hydrazone forms. These processes highlight the intricate methods required to produce compounds with specific functional groups and structural configurations (Pavlović et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, like azo dyes and hydrazone ligands, is characterized by techniques such as single-crystal X-ray diffraction, revealing planar structures and tautomeric forms. These structural analyses are essential for understanding the stability and reactivity of the molecules (Wang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 6-Hydroxybentazone derivatives, such as the epoxidation of hydroxy compounds catalyzed by prostaglandin H synthase, demonstrate the compound's reactivity. These reactions are influenced by the presence of other chemical entities like phenylbutazone, altering the specificity and efficiency of the process (Reed et al., 1984).

Physical Properties Analysis

The physical properties of 6-Hydroxybentazone and its derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including thermogravimetric analysis and differential thermal analysis. These properties are crucial for the compound's application in different domains (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with DNA, antioxidative activity, and interaction with enzymes, are significant for understanding the biological and pharmacological potential of 6-Hydroxybentazone and its derivatives. Such properties are explored through experiments like DNA-binding studies, which show how these compounds interact with biological molecules (Wang et al., 2006).

Scientific Research Applications

1. Herbicide in Agriculture

  • Application Summary : Bentazone, which can metabolize into 6-Hydroxybentazone, is a post-emergence herbicide used for selective control of broadleaf weeds and sedges occurring among crops like rice, corn, beans, peanuts, and mint .
  • Method of Application : Bentazone works by suppressing the ability of susceptible plants (those unable to metabolize it) to use sunlight for photosynthesis .
  • Results : The use of Bentazone has been effective in controlling unwanted plant growth among various crops .

2. Biomarker in Human Urine

  • Application Summary : 6-Hydroxybentazone, a metabolite of Bentazone, has been identified in human urine .
  • Method of Application : After exposure to Bentazone, it is metabolized in the body and excreted in the urine, with 6-Hydroxybentazone representing up to 6.3% of the dose .
  • Results : The presence of 6-Hydroxybentazone in urine can be used as a biomarker for exposure to Bentazone .

3. Tolerance in Soybean Production

  • Application Summary : Enzymes from bentazone-tolerant soybean have been isolated and purified to produce the glycosylated 6- or 8-hydroxybentazone .
  • Method of Application : The application of bentazone post-emergence has been studied for its effects on various in-breeds of corn .
  • Results : The study suggests that tolerance to bentazone may be attributed to a single recessive gene .

4. Water Treatment

  • Application Summary : Bentazone, which can metabolize into 6-Hydroxybentazone, has been detected in source and treated water samples. It cannot be removed efficiently by conventional drinking water treatment using NaClO, but it can be efficiently removed by using chlorine dioxide or ozone combined with activated carbon .
  • Method of Application : The study involved the analysis of water samples from different sources and treatments .
  • Results : The study found that bentazone was frequently detected in tap water samples that underwent conventional treatment .

5. Transformation Products Study

  • Application Summary : 6-Hydroxybentazone, a transformation product of bentazone, was not determined in the present study, which should be involved in future studies .
  • Method of Application : The study involved the analysis of bentazone and its transformation products .
  • Results : The study suggests that future studies should involve the determination of 6-Hydroxybentazone .

6. Exposure Assessment

  • Application Summary : Bentazone, which can metabolize into 6-Hydroxybentazone, was determined in the source, treated, and tap water in different seasons in Wuhan, central China. Also, urine samples collected from healthy adults in Wuhan were analyzed to characterize its urinary concentration .
  • Method of Application : The study involved the analysis of water samples from different sources and treatments, and urine samples from healthy adults .
  • Results : The study found that bentazone was frequently detected in tap water samples that underwent conventional treatment and in human urine samples. The estimated daily intake of bentazone based on its median concentration in tap water accounted for approximately 8% of that based on the median urinary concentration .

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Hydroxybentazone . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of 6-Hydroxybentazone research could involve the discovery of more tolerant soybean cultivars . Additionally, the modification of the existing maximum residue levels for bentazone in beans and peas with and without pods could be a future direction .

properties

IUPAC Name

6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKWIOBXPPFARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866809
Record name 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybentazone

CAS RN

60374-42-7
Record name 6-Hydroxybentazon
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybentazon
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
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